A Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Chloro-5-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethoxy)phenol, a halogenated and fluorinated phenol derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, physicochemical properties, spectral characteristics, and potential applications. By examining the roles of the chloro, hydroxyl, and trifluoromethoxy functional groups, this guide serves as a foundational resource for researchers exploring the utility of this and similar molecules in the design of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry
Phenolic scaffolds are ubiquitous in pharmaceuticals, offering a versatile platform for molecular interactions.[1][2][3] The strategic incorporation of halogen and fluorinated moieties can dramatically enhance the pharmacological profile of these molecules. The trifluoromethoxy (-OCF3) group, in particular, is increasingly utilized in drug design for its unique ability to modulate key physicochemical properties.[4][5][6] It significantly increases lipophilicity, which can improve membrane permeability and bioavailability, and enhances metabolic stability due to the strength of the C-F bonds.[6][7] The chlorine atom further influences the electronic nature of the aromatic ring and provides an additional vector for molecular interactions.[8][9] 3-Chloro-5-(trifluoromethoxy)phenol, with its distinct substitution pattern, represents a promising, albeit underexplored, building block for the synthesis of novel bioactive compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 1017778-52-7 | Publicly available chemical databases. |
| Molecular Formula | C₇H₄ClF₃O₂ | Calculated from the chemical structure. |
| Molecular Weight | 228.55 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light-colored solid or oil | General property of substituted phenols. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The trifluoromethoxy group increases lipophilicity.[4][6] |
| pKa | Estimated to be slightly lower than phenol (pKa ~9.9) | The electron-withdrawing nature of the chloro and trifluoromethoxy groups increases the acidity of the phenolic hydroxyl group. |
Synthesis of 3-Chloro-5-(trifluoromethoxy)phenol
Proposed Synthetic Pathway
A likely two-step synthetic approach would involve the trifluoromethylation of a readily available starting material, 3-chloro-5-hydroxyphenol.
Caption: Proposed two-step synthesis of 3-Chloro-5-(trifluoromethoxy)phenol.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on similar transformations and should be optimized for this specific substrate.[10]
Step 1: Xanthate Formation
-
To a solution of 3-chloro-5-hydroxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an imidazolium methylthiocarbonothioyl salt (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude xanthate intermediate.
Step 2: O-Trifluoromethylation
-
Dissolve the crude xanthate intermediate from Step 1 in an anhydrous solvent such as dichloromethane (DCM).
-
Add XtalFluor-E (2.0 eq) and trichloroisocyanuric acid (TCCA) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-5-(trifluoromethoxy)phenol.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-5-(trifluoromethoxy)phenol in CDCl₃ is expected to show three aromatic proton signals in the range of δ 6.5-7.5 ppm, and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration-dependent. The aromatic protons will exhibit splitting patterns consistent with their meta-coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3600-3200 (broad) | O-H stretch (phenolic) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1250-1050 (strong) | C-O-C stretch (aryl ether)[13][14][15][16] |
| ~1150-1100 (strong) | C-F stretch (trifluoromethyl) |
| ~800-600 | C-Cl stretch |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for halogenated phenols include the loss of CO, CHO, and the halogen atom.[17][18][19][20][21]
Reactivity and Chemical Behavior
The chemical reactivity of 3-Chloro-5-(trifluoromethoxy)phenol is dictated by its three functional groups: the phenolic hydroxyl, the aromatic ring, and the trifluoromethoxy group.
Caption: Reactivity map of 3-Chloro-5-(trifluoromethoxy)phenol.
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation and O-acylation reactions.[2]
-
Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl group (ortho-, para-directing) and deactivated by the electron-withdrawing chloro and trifluoromethoxy groups.[3] The substitution pattern will be a result of the interplay of these electronic effects.
-
Trifluoromethoxy Group: This group is generally stable to metabolic degradation and many chemical transformations, making it a valuable moiety for maintaining the integrity of a drug candidate in vivo.[4][6]
Applications in Drug Development
Substituted phenols are crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][22] The unique combination of a chloro and a trifluoromethoxy group in 3-Chloro-5-(trifluoromethoxy)phenol makes it a particularly attractive building block for several reasons:
-
Enhanced Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can improve a drug candidate's ability to cross biological membranes.[4][6]
-
Metabolic Stability: The robust C-F bonds in the trifluoromethoxy group resist metabolic degradation, potentially leading to a longer in vivo half-life for drugs containing this moiety.[7]
-
Modulation of pKa: The electron-withdrawing nature of the substituents can fine-tune the acidity of the phenol, which can be critical for target binding and pharmacokinetic properties.
-
Scaffold for Further Functionalization: The phenolic hydroxyl group provides a convenient handle for the attachment of other molecular fragments through ether or ester linkages, allowing for the exploration of a broad chemical space in lead optimization.
This molecule could serve as a key intermediate in the synthesis of compounds targeting a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes where interactions with halogenated and fluorinated aromatic rings are favorable.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-5-(trifluoromethoxy)phenol is not widely available, it should be handled with the care appropriate for a substituted chlorophenol. Chlorophenols are generally considered toxic and can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Chloro-5-(trifluoromethoxy)phenol is a chemical entity with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of new drug candidates. While detailed experimental data for this specific molecule remains scarce, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of 3-Chloro-5-(trifluoromethoxy)phenol is warranted to fully explore its potential in the development of next-generation therapeutics.
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